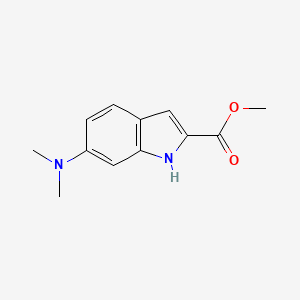

6-(二甲氨基)-1H-吲哚-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate, often referred to as 6-DM-ICA, is an indole-based compound that has been studied extensively in the scientific community. It has a wide range of applications in both chemical and biological research, and is used as a building block in many synthetic pathways.

科学研究应用

Terahertz (THz) Wave Generation and Analysis

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate: has been studied for its potential in generating and analyzing THz waves. THz technology is valuable for applications in medical imaging, security detection, and broadband communication. The compound’s ability to facilitate THz wave generation could be pivotal in advancing these technologies .

Synchrotron Radiation Analysis

The compound’s structure allows for detailed synchrotron radiation analysis. This type of analysis is crucial for understanding the internal defects of crystals, such as dislocations, which can impact the material’s properties and suitability for various scientific applications .

Hirshfeld Surface Studies

Hirshfeld surface analysis is a method used to study intermolecular interactions within a crystalMethyl 6-(dimethylamino)-1H-indole-2-carboxylate can be utilized in this context to provide insights into the types and contribution ratios of these interactions, which is essential for the design of new materials .

Thermo-pH Responsive Polymers

This compound is instrumental in the synthesis of thermo-pH responsive polymers. Such polymers can change their phase in response to temperature and pH changes, making them ideal for environmental stimuli applications, including drug delivery systems and smart materials .

Functional Monomer Synthesis

The compound serves as a precursor for creating functional monomers. These monomers can be used to prepare polymers with specific properties, such as hydrophilic or hydrophobic characteristics, which are significant for the phase transition temperatures in polymer solutions .

Peptide Fragmentation Studies

In the field of proteomics, methyl 6-(dimethylamino)-1H-indole-2-carboxylate can be used to derivatize peptides. This aids in controlling the collisional fragmentation of peptides during mass spectrometry, which is crucial for identifying and quantifying proteins in complex biological samples .

未来方向

: D. Gajalakshmi, V. Tamilmani & M. Jaccob. “A comprehensive investigation of structural features, electron delocalization, optoelectronic and anti-corrosion characteristics in furan oligomers by DFT/TDDFT method.” Theoretical Chemistry Accounts, 140(81), 2021. Link : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times, February 3, 2018. Link : “Mount Everest - Wikipedia.” Link

作用机制

Target of Action

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate is a complex organic compound. , a broad-spectrum herbicide. Hexazinone targets annual, biennial, perennial, and woody weeds

Mode of Action

Hexazinone, a compound with structural similarity, functions by inhibiting photosynthesis . It binds to the D-1 quinone protein of the electron transport chain in photosystem II, diverting electrons and causing damage to membranes and cells

Biochemical Pathways

Compounds like hexazinone affect the photosynthesis pathway . They inhibit the electron transport chain in photosystem II, leading to a disruption in the production of ATP and NADPH, essential molecules for plant growth and survival .

Result of Action

Compounds like hexazinone, which inhibit photosynthesis, can lead to the death of the target organisms by disrupting their energy production process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-(dimethylamino)-1H-indole-2-carboxylate. For compounds like Hexazinone, factors such as soil type, rainfall, and temperature can affect its mobility, persistence, and efficacy .

属性

IUPAC Name |

methyl 6-(dimethylamino)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14(2)9-5-4-8-6-11(12(15)16-3)13-10(8)7-9/h4-7,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGZZJJTRBYJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-(dimethylamino)-1H-indole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)